2-Phenylglutamic acid
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Overview
Description
2-Phenylglutamic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of glutamic acid, where a phenyl group is attached to the second carbon of the glutamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylglutamic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with diethyl oxalate to form a diester intermediate, which is then hydrolyzed to yield this compound. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium glutamicum can be genetically modified to enhance the production of glutamic acid derivatives, including this compound. The fermentation process is optimized by adjusting the nutrient composition, pH, temperature, and incubation period to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylglutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylpyruvic acid, while reduction can produce 2-phenylglutamine .
Scientific Research Applications
2-Phenylglutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to neurotransmitters.
Industry: It is used in the production of biodegradable polymers and as a component in drug delivery systems .
Mechanism of Action
The mechanism of action of 2-Phenylglutamic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at glutamate receptors, influencing neurotransmission and synaptic plasticity. Additionally, it may modulate the activity of enzymes involved in amino acid metabolism, thereby affecting cellular processes such as energy production and signal transduction .
Comparison with Similar Compounds
Phenylacetic acid: A precursor in the synthesis of 2-Phenylglutamic acid.
Glutamic acid: The parent compound from which this compound is derived.
2-Phenylglutaric anhydride: A related compound with similar structural features.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a glutamic acid backbone, which imparts distinct chemical and biological properties. Its ability to interact with glutamate receptors and participate in various metabolic pathways sets it apart from other similar compounds .
Properties
CAS No. |
57746-24-4 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-amino-2-phenylpentanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-11(10(15)16,7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,14)(H,15,16) |
InChI Key |
TVAXADNCKRAXSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)(C(=O)O)N |
Origin of Product |
United States |
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